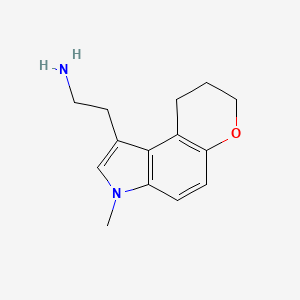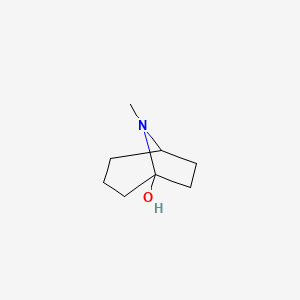
Physoperuvine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Physoperuvine is a tropane alkaloid derived from the plant Physalis peruviana Linne. Tropane alkaloids are a group of secondary metabolites containing an 8-azabicyclo[3.2.1]octane nucleus skeleton as a key structural element. These compounds are known for their hallucinogenic features and activity on the central nervous system .
準備方法
Synthetic Routes and Reaction Conditions: A stereoselective synthesis of (+)-physoperuvine has been developed using a one-pot tandem aza-Claisen rearrangement and ring-closing metathesis reaction. This method forms the key amino-substituted cycloheptene ring . The general experimental procedures involve the use of dry solvents purified using a PureSolv 500 MD solvent purification system, and reactions are performed under an atmosphere of argon .
Industrial Production Methods: While specific industrial production methods for physoperuvine are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of tandem aza-Claisen rearrangement and ring-closing metathesis reactions provides a robust framework for industrial synthesis.
化学反応の分析
Types of Reactions: Physoperuvine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The stereoselective synthesis involves cycloadditions with cyclic dienes, forming key intermediates for further reactions .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include dimethyl sulfoxide, oxalyl chloride, and diethyl ether. Reaction conditions often involve low temperatures (e.g., –78 °C) and the use of an inert atmosphere (e.g., argon) to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving this compound include amino-substituted cycloheptene rings and other tropane alkaloid derivatives. These products are crucial intermediates for further chemical transformations .
科学的研究の応用
Physoperuvine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound for studying the synthesis and reactivity of tropane alkaloids. In biology, this compound is investigated for its potential pharmacological properties, including its effects on the central nervous system . In medicine, tropane alkaloids like this compound are studied for their potential therapeutic applications, such as anticholinergic drugs .
作用機序
The mechanism of action of physoperuvine involves its interaction with molecular targets in the central nervous system. This compound inhibits acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. By interfering with the metabolism of acetylcholine, this compound indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse .
類似化合物との比較
Similar Compounds: Physoperuvine is similar to other tropane alkaloids such as atropine, scopolamine, and hyoscyamine. These compounds share a common tropane skeleton and exhibit similar pharmacological properties .
Uniqueness: What sets this compound apart from other tropane alkaloids is its unique stereochemistry and the specific synthetic routes used to produce it. The use of tandem aza-Claisen rearrangement and ring-closing metathesis reactions provides a distinct pathway for its synthesis, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
60723-27-5 |
|---|---|
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC名 |
(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-1-ol |
InChI |
InChI=1S/C8H15NO/c1-9-7-3-2-5-8(9,10)6-4-7/h7,10H,2-6H2,1H3/t7-,8-/m0/s1 |
InChIキー |
BKWVNPXVPQOROM-YUMQZZPRSA-N |
SMILES |
CN1C2CCCC1(CC2)O |
異性体SMILES |
CN1[C@H]2CCC[C@@]1(CC2)O |
正規SMILES |
CN1C2CCCC1(CC2)O |
同義語 |
physoperuvine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Physoperuvine and where is it found?
A1: this compound is a tropane alkaloid primarily found in the roots of Physalis peruviana Linne, also known as Cape gooseberry. [, ]
Q2: What is the chemical structure of this compound?
A2: this compound is a bicyclic compound with a hydroxyl group at the bridgehead position. Its structure was initially debated, but later confirmed through synthesis and X-ray crystallography. [, , , ]
Q3: Can you describe the stereochemistry of this compound?
A3: this compound exists as a single enantiomer. The absolute configuration of the naturally occurring compound is (–)-(S). [, , ]
Q4: How has this compound been synthesized?
A4: Numerous synthetic routes to this compound have been developed. Some notable approaches include:
- Utilizing a tandem aza-Claisen rearrangement and ring-closing metathesis reaction. []
- Exploiting the catalytic asymmetrization of meso-3,7-bis-siloxycycloheptene with a chiral rhodium(I) binap catalyst. []
- Employing asymmetric cycloadditions of dienes to chloronitroso compounds derived from carbohydrate ketones. [, ]
- Constructing the tropane ring system through a nitroso-cycloaddition strategy followed by intramolecular displacement. []
Q5: Are there any synthetic routes that provide specific stereocontrol over the final product?
A5: Yes, several methods offer stereoselective synthesis of this compound. For instance, the use of chiral rhodium catalysts enables the preparation of enantiomerically enriched (–)-(S)-Physoperuvine. [] Similarly, utilizing specific carbohydrate-derived chloronitroso compounds in cycloaddition reactions can selectively yield either (–) or (+) enantiomers of this compound. [, ]
Q6: What analytical techniques are typically employed to identify and quantify this compound?
A7: High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a common method for the analysis of this compound and related tropane alkaloids in various matrices, including plant materials and food products. [, ]
Q7: Are there established methods for the simultaneous analysis of multiple tropane alkaloids, including this compound?
A8: Yes, methods utilizing HPLC-HRMS have been developed for the concurrent determination of up to 13 tropane alkaloids, encompassing this compound, in complex samples like tea and animal feed. [, ]
Q8: Have there been any reported cases of this compound contamination in food or feed?
A9: Yes, analyses of tea and animal feed have revealed the presence of this compound and other tropane alkaloids, often attributed to contamination with Solanaceae plants during cultivation or processing. [, ] This highlights the importance of monitoring these compounds in the food and feed chain.
Q9: What are the potential implications of this compound contamination in food and feed?
A10: Tropane alkaloids, including this compound, can exert anticholinergic effects, potentially leading to health issues if ingested in significant amounts. [] Therefore, monitoring and regulating their presence in food and feed is crucial to safeguard consumer health.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


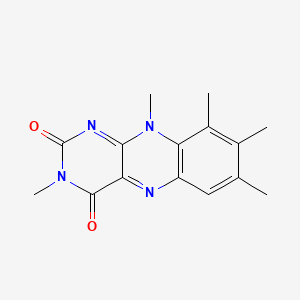
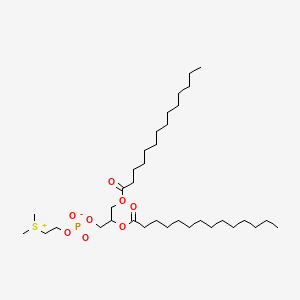
![(4aR,4bS,6aS,6bR,10aR,11aS,11bR)-6b-acetyl-4a,6a,13-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b-dodecahydro-3H-indeno[2,1-a]phenanthren-2-one;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1219369.png)
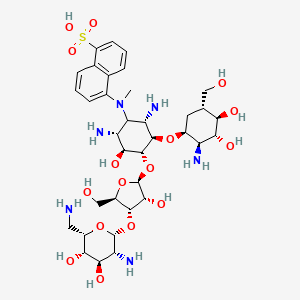


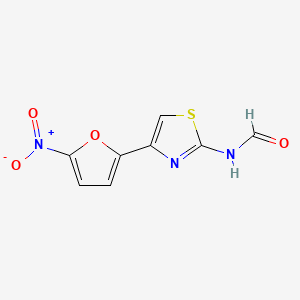
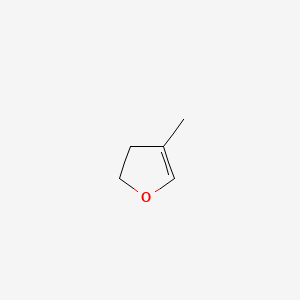


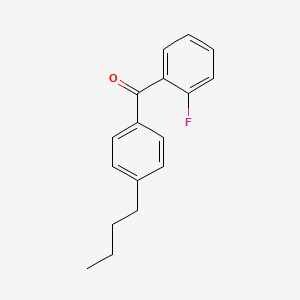

![[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid](/img/structure/B1219385.png)
